molecular formula C6H15ClN2O B13029098 N-[3-(Methylamino)propyl]-acetamide HCl

N-[3-(Methylamino)propyl]-acetamide HCl

Cat. No.: B13029098
M. Wt: 166.65 g/mol
InChI Key: YMNNBDRFZFHMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylamino)propyl]-acetamide HCl is an organic compound with a variety of applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)propyl]-acetamide HCl typically involves the reaction of N-methyl-1,3-propanediamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)propyl]-acetamide HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Methylamino)propyl]-acetamide HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)propyl]-acetamide HCl involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

N-[3-(methylamino)propyl]acetamide;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H

InChI Key

YMNNBDRFZFHMTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.